8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a unique bicyclic structure fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps. One common approach is to start with the preparation of the azabicyclo[3.2.1]octane core, followed by the introduction of the triazole moiety through a cycloaddition reaction. The final step involves the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-azabicyclo[3.2.1]octane derivatives: These compounds share the azabicyclo[3.2.1]octane core but differ in their functional groups.
Triazole-containing compounds: These compounds contain the triazole ring but may have different substituents.
Uniqueness
The uniqueness of 8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene lies in its combination of the azabicyclo[3.2.1]octane core with the triazole ring, which imparts distinct chemical and biological properties.
This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(19-12-7-4-8-13(19)10-9-12)15-11-17-20(18-15)14-5-2-1-3-6-14/h1-7,11-13H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOXAOQSNDWDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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